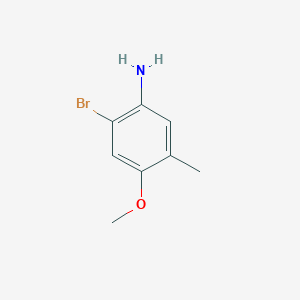

2-Bromo-4-methoxy-5-methylaniline

説明

Significance of Aromatic Amine Derivatives in Synthetic Chemistry

Aromatic amines are a cornerstone of organic chemistry, serving as pivotal building blocks in the synthesis of a vast array of complex molecules. wisdomlib.org These compounds, characterized by an amino group attached to an aromatic ring, are integral to the production of pharmaceuticals, agrochemicals, dyes, and polymers. sundarbanmahavidyalaya.intaylorandfrancis.comwikipedia.org Their versatility stems from the reactivity of the amino group and the aromatic ring, which allows for a wide range of chemical transformations. chemicalbook.com

In medicinal chemistry, aromatic amine moieties are present in numerous drugs, contributing to their biological activity. They are found in antihistamines, anesthetics, and antimicrobial agents. sundarbanmahavidyalaya.in Furthermore, aromatic amines are crucial precursors for the synthesis of heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. wisdomlib.org The ability to introduce various substituents onto the aromatic ring allows for the fine-tuning of the electronic and steric properties of these molecules, making them indispensable tools for drug discovery and development. wikipedia.org

Substituted bromoanilines, a sub-class of aromatic amines, are particularly valuable in organic synthesis. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming carbon-carbon bonds. chemicalbook.com This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. The position of the bromine atom and other substituents on the aniline (B41778) ring influences the compound's reactivity and can be strategically chosen to direct the synthesis towards a desired target molecule. ketonepharma.com

Overview of 2-Bromo-4-methoxy-5-methylaniline as a Strategic Synthetic Intermediate

Among the vast family of substituted bromoanilines, this compound stands out as a strategically important intermediate. Its unique substitution pattern, featuring a bromine atom, a methoxy (B1213986) group, and a methyl group on the aniline core, offers a combination of electronic and steric properties that make it a versatile building block for a range of applications.

The presence and relative positions of these functional groups allow for regioselective transformations, a critical aspect of modern synthetic chemistry. The methoxy group, being an electron-donating group, and the bromine atom, an electron-withdrawing group, modulate the reactivity of the aromatic ring in a predictable manner. This compound serves as a key precursor in the synthesis of various complex organic molecules, including those with potential applications in materials science and pharmaceuticals. For instance, it has been utilized in the synthesis of carbazole (B46965) derivatives, which are being investigated for their potential therapeutic effects. uib.no

Scope and Objectives for Comprehensive Research on this Chemical Compound

The primary objective of this article is to provide a comprehensive and scientifically rigorous examination of this compound. The scope is intentionally focused on its chemical and physical properties, established and potential synthetic routes, and its documented role as an intermediate in organic synthesis.

This work will not delve into dosage, administration, or detailed toxicological profiles, as the focus remains strictly on the chemical and synthetic aspects of the compound. The aim is to create a professional and authoritative resource for researchers in organic and medicinal chemistry. By consolidating available research findings and presenting them in a structured format, this article seeks to facilitate a deeper understanding of this compound's synthetic utility and to support future research endeavors that may leverage this versatile chemical entity.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-methoxy-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQKPBRFXIXISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Methoxy 5 Methylaniline and Analogues

Regioselective Bromination Approaches

Direct bromination of the precursor 4-methoxy-3-methylaniline (B90814) presents a straightforward approach to 2-Bromo-4-methoxy-5-methylaniline. However, the high activation of the aromatic ring by the potent ortho-, para-directing amino and methoxy (B1213986) groups requires carefully controlled conditions to achieve the desired regioselectivity and avoid the formation of polybrominated byproducts.

Direct Bromination using N-Bromosuccinimide and Molecular Bromine

The electrophilic aromatic substitution reaction is the cornerstone of this approach. The starting material, 4-methoxy-3-methylaniline, possesses two activating groups, the amino (-NH2) and methoxy (-OCH3) groups, and one weakly activating group, the methyl (-CH3) group. The amino group is the most powerful activating group, followed by the methoxy group. Both strongly direct incoming electrophiles to the ortho and para positions. In this case, the position para to the amino group is occupied by the methyl group. The positions ortho to the amino group are C2 and C6. The position ortho to the methoxy group is C3 (occupied by the methyl group) and C5. The position ortho to the methyl group is C2 and C6. Therefore, the C2 position is strongly activated by both the amino and methyl groups, making it the most likely site for electrophilic substitution.

Molecular bromine (Br₂) can be used as the brominating agent, but its high reactivity can lead to over-bromination and the formation of a mixture of isomers. A milder and more selective alternative is N-Bromosuccinimide (NBS). nih.gov NBS serves as a source of electrophilic bromine and is often preferred for the bromination of highly activated aromatic rings. nih.gov The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758). nih.gov

For instance, the bromination of anisole (B1667542) with NBS in acetonitrile has been shown to be highly para-selective. When the para position is blocked, bromination occurs at the ortho position. nih.gov This principle can be applied to the synthesis of this compound from 4-methoxy-3-methylaniline, where the desired substitution is ortho to the amine group.

A procedure for a related compound, the bromination of 2-methoxyaniline, involves dissolving the aniline (B41778) in methylene (B1212753) chloride, cooling the solution to low temperatures (-10°C to -5°C), and slowly adding a brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone. prepchem.com This method, which affords a high yield of the p-bromo product, highlights the importance of controlled temperature and slow addition of the reagent to manage the high reactivity of the substituted aniline. prepchem.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To achieve a high yield of the desired 2-bromo isomer and minimize the formation of byproducts, optimization of the reaction conditions is critical.

Key parameters for optimization include:

Temperature: Lowering the reaction temperature, often to between 0°C and 5°C, is a common strategy to moderate the reaction rate and improve selectivity by reducing the likelihood of multiple bromination events.

Solvent: The choice of solvent can influence the regioselectivity of the bromination. The polarity of the solvent can affect the reactivity of the brominating agent and the stability of the intermediates. Acetonitrile and dichloromethane are commonly used solvents for bromination with NBS. nih.gov

Stoichiometry: A precise control of the molar ratio of the substrate to the brominating agent is essential. Using a stoichiometric amount or a slight excess of the brominating agent is generally preferred to avoid polybromination.

The following interactive table summarizes the key reaction conditions and their impact on the regioselective bromination of activated aromatic systems.

| Parameter | Condition | Effect on Selectivity and Yield | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Generally provides higher regioselectivity and milder reaction conditions compared to molecular bromine. | nih.gov |

| Molecular Bromine (Br₂) | More reactive, can lead to over-bromination and lower selectivity if not carefully controlled. | mdma.ch | |

| Temperature | Low (e.g., 0-5°C) | Favors mono-bromination and increases selectivity by slowing down the reaction rate. | |

| Room Temperature or Elevated | Can lead to faster reaction times but may decrease selectivity and increase the formation of byproducts. | nih.gov | |

| Solvent | Acetonitrile | A polar aprotic solvent that can promote the ionic pathway of bromination with NBS, leading to high regioselectivity. | nih.gov |

| Dichloromethane | A less polar solvent, also commonly used for bromination reactions, offering good solubility for many organic compounds. | prepchem.com |

Multi-Step Synthesis via Nitro Group Reduction

An alternative and often more regioselective approach to this compound involves a multi-step synthesis. This strategy introduces the substituents in a controlled manner, circumventing the challenges of direct bromination on a highly activated aniline ring. A common sequence involves the nitration of a suitable precursor, followed by bromination, and finally, reduction of the nitro group to the desired amine.

Strategic Nitration of Precursor Aromatic Systems

The starting point for this synthetic route could be 4-methylanisole (B47524) (p-methylanisole). The nitration of substituted 4-methylanisoles has been studied, and the directing effects of the methoxy and methyl groups play a crucial role in determining the position of the incoming nitro group. cdnsciencepub.com The methoxy group is a stronger activating and ortho-, para-directing group than the methyl group. Therefore, nitration of 4-methylanisole is expected to yield primarily 4-methyl-2-nitroanisole (B94649) and 4-methyl-3-nitroanisole.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The conditions can be controlled to favor the formation of the desired isomer. For instance, nitration of 2-bromo-4-methylanisole (B1265754) has been shown to produce 2-bromo-4-methyl-6-nitroanisole, among other products. cdnsciencepub.com This indicates that the positions ortho to the strongly activating methoxy group are favored for nitration.

A plausible synthetic sequence could start with the bromination of 4-methylanisole to introduce the bromine at the 2-position, followed by nitration. The bromine atom would direct the incoming nitro group to the position para to it (the 5-position), which is also ortho to the methoxy group, leading to the formation of 2-bromo-4-methoxy-5-methyl-nitrobenzene.

Catalytic and Reductive Methods for Amine Formation

The final step in this multi-step synthesis is the reduction of the nitro group to an amine. A wide variety of catalytic and reductive methods are available for this transformation, offering high yields and chemoselectivity.

Commonly used methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. chemicalbook.com This is a clean and efficient method, often providing high yields of the corresponding aniline. For example, 2-bromo-5-nitrotoluene (B182602) has been successfully reduced to 4-bromo-3-methylaniline (B1294692) in 99% yield using Raney nickel and hydrogen. chemicalbook.com

Metal-Acid Reductions: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).

Other Reducing Agents: A variety of other reducing agents can also be employed, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or stannous chloride (SnCl₂).

The following table presents a selection of methods for the reduction of nitroarenes to anilines.

| Reducing System | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| Raney Nickel, H₂ (30 psi) | 1-bromo-2-methyl-4-nitrobenzene | 4-bromo-3-methylaniline | 99% | chemicalbook.com |

| SnCl₂·2H₂O | 3-bromo-4-methoxynitrobenzene | 3-bromo-4-methoxyaniline | 67% | google.com |

| Iron, Benzene (B151609)/Water | 2-bromo-4-nitrotoluene (B188816) | 3-bromo-4-methylaniline | - | google.com |

Amine Protection and Deprotection Strategies

To control the reactivity of the aniline and improve the selectivity of subsequent reactions, particularly electrophilic substitution, the amino group can be temporarily protected. A common strategy is the acetylation of the amine to form an acetanilide (B955).

The acetyl group is an electron-withdrawing group, which moderates the activating effect of the amino group. This "dampening" effect allows for more controlled reactions on the aromatic ring. For example, in a multi-step synthesis of a substituted aniline, the amine can be protected by acetylation, followed by other transformations such as bromination.

The deprotection of the acetanilide to regenerate the free amine is typically achieved by hydrolysis under acidic or basic conditions. For instance, the hydrolysis of N-(4-bromo-2-methylphenyl) acetamide (B32628) can be carried out by refluxing with concentrated hydrochloric acid in a dioxane/water mixture. magritek.com

A typical protection-deprotection sequence involves:

Protection (Acetylation): Reaction of the aniline with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or in acetic acid.

Further Synthesis Steps: Performing other reactions on the protected aniline, such as bromination.

Deprotection (Hydrolysis): Treatment of the acetanilide with an acid (e.g., HCl) or a base (e.g., NaOH) to cleave the amide bond and restore the amino group.

This strategy provides an additional layer of control in the synthesis of complex substituted anilines, ensuring that reactions proceed with the desired regioselectivity and yield.

Utilization of Acetylation for Directed Functionalization

Acetylation is a crucial technique in organic synthesis, often employed to install an acetyl protecting group on primary or secondary amines. libretexts.org This process reduces the reactivity of the amino group towards electrophiles and oxidizing agents, allowing for selective functionalization at other positions on the aromatic ring. libretexts.orgnih.gov In the synthesis of substituted anilines like this compound, acetylation of the precursor aniline, 4-methoxy-5-methylaniline, directs the subsequent bromination to the ortho position of the amino group. The acetamide group, being an ortho, para-director and moderately activating, facilitates the regioselective introduction of a bromine atom. researchgate.netresearchgate.net

The synthesis of 2-Bromo-4-methyl-aniline from 4-Methylaniline, a similar transformation, highlights the importance of controlling reaction conditions to achieve high yields and selectivity during bromination. echemi.com The acetyl group can be readily removed under mild conditions to regenerate the amine functionality, making acetylation a valuable strategy for the synthesis of complex aniline derivatives.

A typical laboratory procedure for the acetylation of an aniline involves dissolving the aniline in water with hydrochloric acid, followed by the addition of acetic anhydride and sodium acetate. libretexts.org The resulting acetanilide precipitates from the solution and can be collected by filtration. libretexts.org

Table 1: Comparison of Acetylation Reagents

| Reagent | Conditions | Advantages | Disadvantages |

| Acetic Anhydride | Aqueous, mild conditions. libretexts.org | High yielding, readily available. | Can be corrosive. |

| Diacetyl | Visible-light induced, catalyst-free, aqueous. nih.gov | Environmentally friendly, simple operation. nih.gov | May have substrate limitations. |

| Acetic Acid with Zn dust/Fe powder | Heated gentle flame. sphinxsai.com | Greener alternative to acetic anhydride. sphinxsai.comacs.org | Requires metal catalyst. |

Evaluation of Alternative Protective Groups in Complex Syntheses

In the synthesis of complex molecules containing multiple functional groups, the choice of protecting group is critical. organic-chemistry.org While acetylation is common, other protecting groups offer different stability profiles and deprotection conditions, enabling orthogonal strategies. organic-chemistry.org For amines, carbamates are a popular choice due to their ease of installation, stability under various reaction conditions, and facile removal. masterorganicchemistry.com

Common carbamate (B1207046) protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.comnih.govresearchgate.net The Boc group is acid-labile, the Cbz group is removed by hydrogenolysis, and the Fmoc group is base-labile. masterorganicchemistry.com This orthogonality allows for the selective deprotection of one amine in the presence of others protected with different groups. organic-chemistry.org

In the context of synthesizing analogues of this compound, employing alternative protecting groups could be advantageous. For instance, if a subsequent reaction step requires strongly acidic conditions, a Cbz or Fmoc group would be more suitable than the acid-sensitive acetyl or Boc group. The selection of a protecting group must consider its compatibility with all subsequent reaction steps and the ease of its eventual removal. organic-chemistry.org

Table 2: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions |

| Acetyl | Ac | Acidic or basic hydrolysis |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA). masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine base (e.g., piperidine). masterorganicchemistry.com |

Sustainable and Green Chemistry Applications in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of anilines and their derivatives to reduce environmental impact and improve safety. nih.govchemrxiv.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Implementation of Ionic Liquids and Environmentally Benign Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. nih.govbohrium.comauctoresonline.org They can serve as both the solvent and catalyst in various organic reactions, including the synthesis of substituted anilines. nih.gov The unique properties of ILs can lead to improved reaction rates and selectivities. nih.gov For instance, the synthesis of 2-aryl benzimidazoles, which involves an aniline derivative, is efficiently promoted by the ionic liquid [pmim]BF4. nih.gov

Water is another environmentally benign solvent that is being explored for aniline synthesis. A visible-light-induced functionalization of anilines has been reported using water as the solvent and diacetyl as a photosensitizer and acetylating reagent. nih.gov This method offers a green and efficient route to various functionalized anilines under mild conditions. nih.gov

The development of green synthetic methods for substituted anilines often focuses on avoiding hazardous reagents and minimizing waste. nih.govchemrxiv.org For example, a two-step synthesis of 4-bromoacetanilide from aniline has been developed using greener reagents, such as a ceric ammonium (B1175870) nitrate–KBr combination for bromination in an ethanolic–aqueous medium, avoiding the use of elemental bromine. acs.org

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scale-up to ensure efficiency, safety, and cost-effectiveness. acs.orgnih.gov

Application of Continuous Flow Reactors for Efficient Production

Continuous flow reactors offer several advantages over traditional batch reactors for the synthesis of anilines, including improved heat and mass transfer, enhanced safety, and easier scalability. mdpi.comacs.org In a continuous flow system, reagents are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. mdpi.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.comresearchgate.net

The hydrogenation of nitroaromatics to anilines has been successfully demonstrated in continuous-flow systems using packed-bed reactors with immobilized catalysts. mdpi.comacs.org These systems can operate for extended periods with high efficiency and allow for the reuse of the catalyst. acs.orgacs.org The integration of continuous extraction modules can further streamline the process by combining the reaction and workup into a single operation. acs.orgnih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Anilines

| Feature | Batch Reactor | Continuous Flow Reactor |

| Heat & Mass Transfer | Limited | Excellent. mdpi.com |

| Safety | Higher risk with exothermic reactions | Improved safety due to small reaction volume. mdpi.com |

| Scalability | Difficult, requires redesign | Easier, by running longer or in parallel |

| Process Control | Less precise | Precise control over parameters. mdpi.com |

Analytical Methodologies for Purity Control (e.g., HPLC, GC-MS)

Ensuring the purity of this compound is crucial for its intended applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques used for purity assessment and impurity profiling.

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net It is a versatile technique that can be used for both qualitative and quantitative analysis of a wide range of compounds, including substituted anilines. researchgate.netsielc.com

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. d-nb.info The sample is vaporized and separated in the GC column, and the individual components are then ionized and detected by the mass spectrometer, providing information about their molecular weight and structure. d-nb.infoepa.gov GC-MS is particularly useful for identifying volatile impurities and byproducts in the synthesis of anilines. d-nb.info

Both HPLC and GC-MS methods need to be validated to ensure their accuracy, precision, and reliability for quality control purposes. researchgate.netd-nb.info

Exploration of Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In these reactions, a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group.

Reactivity Profile of the Bromine Atom under Various Conditions

The bromine atom in 2-bromo-4-methoxy-5-methylaniline serves as a leaving group in nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups on the aromatic ring generally accelerates these reactions by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.com Conversely, electron-donating groups, such as the methoxy (B1213986) and methyl groups present in this molecule, can deactivate the ring towards nucleophilic attack.

The reactivity of the bromine atom is also influenced by the reaction conditions. For instance, in reactions with amines, the nature of the amine and the solvent can play a crucial role. Studies on similar systems have shown that reactions of N-methylaniline with dinitro-substituted haloarenes can be sensitive to base catalysis. researchgate.net

Influence of Electron-Donating and Electron-Withdrawing Substituents on Reaction Trajectories

The methoxy and methyl groups on the aniline (B41778) ring are electron-donating, which increases the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. The methoxy group, in particular, exerts a strong electron-donating effect through resonance, primarily at the ortho and para positions. acs.org This deactivating effect can necessitate the use of stronger nucleophiles or more forcing reaction conditions to achieve substitution.

Conversely, if an electron-withdrawing group were present on the ring, it would facilitate nucleophilic aromatic substitution. The placement of such a group ortho or para to the bromine atom would provide the most significant rate enhancement due to direct resonance stabilization of the anionic intermediate. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, primarily utilizing the reactivity of the carbon-bromine bond.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a new carbon-carbon bond. libretexts.org This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. libretexts.org

In the context of this compound, the bromine atom readily participates in the Suzuki-Miyaura coupling. The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., potassium carbonate), and a suitable solvent like dimethylformamide (DMF). Studies on analogous bromo-substituted aromatic compounds have demonstrated that these reactions can proceed with high yields. mdpi.com The electron-donating nature of the methoxy and methyl groups can influence the electronic properties of the aryl halide, but generally does not impede the catalytic cycle of the Suzuki-Miyaura reaction. thieme-connect.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 5-Bromo-4-methoxy-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80–100 | >80 |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | Not Specified | 74 nih.gov |

| 2-Bromobenzaldehyde | 2-Ethoxyvinyl pinacolboronate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified thieme-connect.com |

This table presents a selection of reported conditions and may not be exhaustive.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Construction

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has largely replaced harsher, traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

For this compound, the Buchwald-Hartwig amination provides a direct route to synthesize more complex diaryl or alkylaryl amines. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as Xantphos, and a strong base like sodium tert-butoxide (NaOtBu). The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

Palladium-Catalyzed Selective Amination Reactions

Beyond the standard Buchwald-Hartwig protocol, various palladium-catalyzed methods for selective amination have been developed. For instance, a related compound, 2-bromo-4-methylaniline (B145976), has been shown to participate in the palladium-catalyzed selective amination of 3-bromoquinoline. chemicalbook.com

Furthermore, advancements in catalyst systems have enabled the use of ammonia (B1221849) equivalents, such as ammonium (B1175870) salts, for the synthesis of primary anilines from aryl halides. nih.govacs.org This provides a direct and often more convenient alternative to traditional multi-step procedures involving nitration and subsequent reduction. nih.gov The use of specific ligands, such as CyPF-tBu, in combination with a palladium source has proven effective for the amination of a range of aryl bromides, including those with ortho substituents. nih.govacs.org

Oxidation and Reduction Transformations

The reactivity of this compound is significantly influenced by the presence of the amino, methoxy, and methyl groups, which can be targeted for various chemical transformations. Oxidation and reduction reactions allow for the introduction of new functional groups and the modification of the existing ones, leading to a diverse array of derivatives.

Selective Oxidation Reactions to Afford Functionalized Derivatives

The oxidation of substituted anilines like this compound can be directed to affect the methoxy or methyl groups. For instance, the amino group in aniline derivatives can be oxidized to a nitro group under specific conditions, although this can also lead to degradation of the molecule if not controlled. The choice of oxidizing agent is crucial for achieving selectivity. Reagents such as potassium permanganate (B83412) or chromium trioxide are commonly employed for the oxidation of alkyl and methoxy groups on an aromatic ring.

In a broader context of aromatic compounds, the oxidation of benzylic alcohols, which can be formed from the corresponding methyl groups, is a common transformation. For example, manganese dioxide has been used to oxidize a benzylic alcohol to an aldehyde in the synthesis of the alkaloid murrayanine. rsc.org This suggests a potential pathway for the functionalization of the methyl group in this compound after its initial transformation to a hydroxymethyl group.

Controlled Reduction Methodologies for Diverse Products

Reduction reactions involving this compound and related compounds can target different functionalities, including the bromine atom or the aromatic ring itself. A significant transformation in the synthesis of aniline derivatives is the reduction of a nitro group to an amine. This is a key step in the synthesis of many substituted anilines and can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals like iron in acidic media. msu.edu For instance, the synthesis of 2-bromo-4-methylaniline can be accomplished by the reduction of 2-bromo-4-nitrotoluene (B188816) using iron in the presence of an acid. google.com

Modern reduction methods for aromatic nitro compounds also include microwave-assisted reduction with indium powder and reduction using sodium borohydride (B1222165) in the presence of Co(II) salts. uib.no These methods offer alternative pathways for the synthesis of aniline derivatives. In some cases, multiple functional groups can be reduced simultaneously. For example, both a nitro group and a ketone can be reduced using catalytic hydrogenation or reducing metals in acid. msu.edu

Regioselective Functionalization of the Aromatic Nucleus

The substituents on the aromatic ring of this compound direct the regioselectivity of further functionalization reactions. This allows for the controlled introduction of new chemical moieties at specific positions on the benzene (B151609) ring.

Amide Formation and Iminophosphorane Synthesis via Specific Reagents

The amino group of this compound can readily undergo reactions to form amides. For example, 2-bromo-4-methylaniline reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum (B3029685) to form the corresponding amides. chemicalbook.com This reaction highlights a common and useful transformation of the aniline functional group. The formation of amides is an important step in the synthesis of many biologically active molecules. uib.no

Furthermore, 2-bromo-4-methylaniline has been utilized in the synthesis of iminophosphoranes. chemicalbook.com This class of compounds is formed by the reaction of an amine with a phosphine, typically in the presence of a suitable activating agent.

Stereoelectronic Effects on Reaction Outcomes

The electronic properties and steric hindrance of the substituents on the aniline ring play a crucial role in determining the outcome of chemical reactions.

Directing Effects of Methoxy and Amino Substituents

The methoxy (-OCH3) and amino (-NH2) groups are strong activating groups in electrophilic aromatic substitution reactions. msu.edulibretexts.org They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves on the aromatic ring. libretexts.orgorganicchemistrytutor.com This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the intermediate carbocation formed during the substitution reaction. msu.edulibretexts.org

The methoxy group, in particular, increases the electron density at the ortho and para positions, making these sites more attractive to electrophiles. organicchemistrytutor.com This activating effect is so strong that it can increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene. msu.edu Similarly, the amino group is one of the strongest activating and ortho/para-directing substituents. msu.edu

Steric Hindrance and its Impact on Reaction Kinetics and Selectivity

The reactivity of this compound is significantly governed by the spatial arrangement and bulk of its substituents. Steric hindrance, originating primarily from the bromine atom at the C-2 position (ortho to the amino group) and the methyl group at the C-5 position, plays a critical role in dictating the speed of its chemical reactions (kinetics) and the preferential formation of certain products over others (selectivity).

The amino group (-NH2) is electronically a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in this compound, the two ortho positions relative to the amine (C-2 and C-6) are sterically encumbered. The C-2 position is already occupied by a bulky bromine atom, and the C-6 position is flanked by this bromine atom on one side and a methyl group at C-5 on the other. This crowding impedes the approach of reagents, particularly to the amino group and the adjacent C-6 carbon.

Impact on Reaction Kinetics

The rate of a chemical reaction is often dependent on the energy of the transition state. In reactions involving this compound, steric hindrance raises the energy of transition states, thereby slowing the reaction rate.

Reactions at the Amino Group: Processes such as N-acylation, N-alkylation, and diazotization are kinetically hindered. The ortho-bromine atom physically obstructs the path of reagents attempting to attack the nitrogen atom's lone pair of electrons. Compared to a less hindered aniline like 4-methoxyaniline, the rate of reactions at the amino group of this compound is expected to be significantly lower. This effect is more pronounced with larger reagents. Studies on similarly substituted anilines have shown that steric hindrance around the amino group can reduce reaction rates by several orders of magnitude. researchgate.netresearchgate.net

Aromatic Substitution Reactions: For electrophilic aromatic substitution to occur at the C-6 position, the incoming electrophile must navigate the constricted space created by the ortho-bromo and meta-methyl groups. This leads to a higher activation energy and a slower reaction rate for substitution at this site compared to electronically similar but sterically less crowded positions on other molecules. wku.edu

The following table illustrates the expected qualitative impact of steric hindrance on reaction rates compared to a simpler, related aniline.

| Reaction | Substrate | Key Steric Factor | Expected Relative Rate |

| N-Acetylation | 4-Methoxyaniline | None at ortho positions | Fast |

| N-Acetylation | This compound | Bromine at C-2 | Slow |

| Electrophilic Substitution (e.g., Nitration) | 4-Methylaniline | Methyl at C-4 (para to amine) | Fast (yields ortho product) rsc.org |

| Electrophilic Substitution (e.g., Nitration) | This compound | Bromine at C-2, Methyl at C-5 | Very slow at C-6 position |

This table is illustrative, based on established principles of chemical kinetics and steric effects.

Impact on Reaction Selectivity

Steric hindrance is a powerful tool for controlling regioselectivity, forcing reactions to occur at less hindered positions, sometimes even against electronic preferences.

Regioselectivity in Synthesis: The synthesis of this compound itself is a prime example of sterically influenced selectivity. It is prepared by the bromination of 4-methoxy-3-methylaniline (B90814). uib.no The amino group strongly directs the incoming bromine (an electrophile) to its ortho positions (C-2 and C-6). While both positions are electronically activated, the C-6 position is more sterically hindered by the adjacent methyl group at C-3. Consequently, bromination occurs preferentially at the less hindered C-2 position, leading to the desired product in high yield. uib.no

Control in Subsequent Reactions: In subsequent transformations, the steric environment dictates the outcome. For instance, in electrophilic substitution reactions on this compound, the C-6 position is heavily disfavored. The directing effects of the substituents would normally activate this position, but the steric barrier is often prohibitive. This forces substitution to occur at other available sites on the ring, if at all. Similarly, in coupling reactions like the Suzuki-Miyaura coupling, the steric hindrance around the bromine atom can affect the efficiency of the catalytic cycle. To overcome such challenges, synthetic strategies may involve the use of specific ligands or protecting the reactive amino group to modulate its steric and electronic properties. uib.no

The table below summarizes research findings where selectivity was a key outcome influenced by the steric profile of substituted anilines.

| Starting Material | Reagent/Reaction | Major Product | Observed Selectivity & Rationale | Reference |

| 4-Methoxy-3-methylaniline | Bromine (Br₂) | This compound | High regioselectivity for the C-2 position. The amino group directs ortho, and the C-2 position is sterically more accessible than the C-6 position (which is hindered by the adjacent methyl group). | uib.no |

| Anisole (B1667542) (Methoxyaniline analog) | Bromine (Br₂) | Mixture of ortho- and para-bromoanisole | Without significant steric blocking, a mixture of products is formed, highlighting the need for steric hindrance to achieve high selectivity. | wku.edu |

| Activated Aryls | PIFA/TMSBr | para-Brominated products | This system shows high para-selectivity, demonstrating how reagent choice can work with substrate electronics and sterics to control regiochemistry. The mechanism avoids direct attack at hindered ortho positions. | csic.es |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-Bromo-4-methoxy-5-methylaniline, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to each type of proton in the molecule. uib.no The aromatic region of the spectrum displays two singlets, which is consistent with the two isolated aromatic protons on the heavily substituted benzene (B151609) ring. Additionally, the spectrum shows characteristic signals for the methoxy (B1213986) and methyl group protons, along with a broad signal for the amine (NH₂) protons. uib.no

Similarly, the ¹³C NMR spectrum confirms the carbon framework of the molecule. It shows distinct resonances for the two aromatic CH carbons, the four quaternary aromatic carbons (including those bonded to the bromo, methoxy, methyl, and amino groups), and the carbons of the methyl and methoxy substituents. The chemical shifts are influenced by the electronic effects of the various substituents on the aniline (B41778) ring.

Detailed spectral data from ¹H and ¹³C NMR analyses are summarized in the tables below.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value | Singlet | 1H | Ar-H |

| Value | Singlet | 1H | Ar-H |

| Value | Broad Singlet | 2H | -NH₂ |

| Value | Singlet | 3H | -OCH₃ |

| Value | Singlet | 3H | Ar-CH₃ |

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Value | C-NH₂ |

| Value | C-Br |

| Value | C-OCH₃ |

| Value | C-CH₃ |

| Value | Ar-CH |

| Value | Ar-CH |

| Value | -OCH₃ |

| Value | Ar-CH₃ |

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments are employed. rsc.orgbas.bg

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would be used to confirm the lack of coupling between the two aromatic protons, verifying their para-relationship to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This is crucial for definitively assigning the signals for the two aromatic C-H groups and for the methyl and methoxy groups by linking their proton and carbon resonances. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edu HMBC is particularly powerful for identifying the connectivity of quaternary carbons. For instance, it would show correlations from the methyl protons to the adjacent aromatic carbons (C4, C5, C6) and from the methoxy protons to the C4 carbon, confirming the placement of these substituents on the benzene ring. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This could be used to confirm the proximity of the methyl group protons to the aromatic proton at C6 and the methoxy group protons to the aromatic proton at C3.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and FT-Raman, are utilized to identify the characteristic functional groups present in this compound by probing their molecular vibrations.

The FTIR spectrum of this compound provides valuable information about its functional groups. Key absorption bands are expected in the following regions:

N-H Stretching: The primary amine group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹. scispace.com

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. scispace.com

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group produces a strong, characteristic absorption band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower frequencies, usually in the range of 500-600 cm⁻¹. scispace.com

Interactive Data Table: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3500 | Asymmetric N-H Stretch | Primary Amine |

| ~3300-3400 | Symmetric N-H Stretch | Primary Amine |

| ~3010-3100 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | -CH₃, -OCH₃ |

| ~1550-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O Stretch | Aryl-alkyl ether |

| ~1050 | Symmetric C-O Stretch | Aryl-alkyl ether |

| ~500-600 | C-Br Stretch | Bromoalkane |

FTRaman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-Br stretch. researchgate.netresearchgate.net The symmetric vibrations of the substituted benzene ring are often more prominent in the Raman spectrum than in the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) would appear as a doublet with an approximate 1:1 intensity ratio, which is characteristic of compounds containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecule under electron impact (EI) ionization would likely involve the following pathways:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of a methoxy radical (•OCH₃).

Loss of the bromine atom (•Br).

Cleavage of the amine group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, HRMS provides the exact mass, confirming its molecular formula, C₈H₁₀BrNO. The presence of bromine is distinctly identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units (M•+ and M+2•+), which is a definitive signature for a monobrominated compound. Electron Impact (EI) is a common ionization method used for such analyses. thieme-connect.com The theoretical exact mass can be calculated and compared to the experimental value to validate the compound's identity. jst.go.jp

Table 1: Theoretical HRMS Data for this compound This table is based on theoretical calculations for the specified molecular formula.

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₈H₁₀⁷⁹BrNO]⁺ | ⁷⁹Br | 214.9997 |

X-ray Diffraction Studies for Solid-State Molecular Geometry

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Definitive Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a crystalline compound. While specific single-crystal data for this compound is not publicly documented, analysis of closely related Schiff base derivatives demonstrates the depth of information this technique provides. jcsp.org.pkdergipark.org.tr For instance, the analysis of a Schiff base formed from a bromo-methylaniline derivative revealed an orthorhombic crystal system with a Pbca space group. jcsp.org.pk

Such an analysis for this compound would precisely measure the bond distances of the C-Br, C-N, C-O, and C-C bonds within the molecule, as well as the bond angles between substituents on the aromatic ring. It would also reveal the planarity of the benzene ring and the conformation of the methoxy and methyl groups relative to it. Furthermore, SC-XRD elucidates the crystal packing, identifying intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal lattice. jcsp.org.pk

Table 2: Illustrative Single Crystal XRD Data from a Related Schiff Base Derivative The following data for (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol is provided for illustrative purposes to demonstrate the type of information obtained from an SC-XRD experiment. jcsp.org.pk

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.2243(6) |

| b (Å) | 8.4147(5) |

| c (Å) | 28.1626(15) |

| α, β, γ (°) | 90 |

| Volume (ų) | 2659.9(3) |

| Z (molecules/unit cell) | 8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones.

The spectrum is characterized by one or more absorption bands, with the position of the maximum absorption (λmax) being indicative of the energy of the electronic transition. The aniline core and its substituents (bromo, methoxy, methyl) form a conjugated system, leading to characteristic π → π* transitions. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, along with the methyl (-CH₃) group, typically cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The presence of the bromine atom can also influence the electronic transitions. Studies on similar aromatic amines show strong absorption in the UV region. science-softcon.de For example, a related methoxy-methylaniline compound exhibits a maximum absorption (λmax) around 270 nm. Analysis of the UV-Vis spectrum in different solvents can also provide information on solute-solvent interactions and the nature of the electronic states involved. bohrium.com

Table 3: Typical Electronic Transitions for Substituted Anilines

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* (Benzenoid) | 240 - 280 | Excitation within the aromatic ring, influenced by substituents. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

In the theoretical study of aromatic amines, both ab initio and hybrid functional methods are frequently employed. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental parameters. researchgate.netresearchgate.net Hybrid functional approaches, like the widely used B3LYP, incorporate a percentage of exact Hartree-Fock exchange with various exchange and correlation functionals from DFT. This combination often yields highly accurate results for molecular geometries and energies. researchgate.netresearchgate.net

For instance, studies on similar molecules like 2-bromo-4-methyl aniline (B41778) have utilized both HF and B3LYP methods to calculate molecular geometry and vibrational frequencies. researchgate.net The B3LYP functional, in particular, has been shown to be very effective for vibrational spectral analysis in substituted anilines. researchgate.net These methods allow for a detailed prediction of the electronic and structural characteristics of the target molecule.

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The calculated geometric parameters (bond lengths and bond angles) and vibrational frequencies for a molecule are often compared with data obtained from experimental techniques like X-ray diffraction (XRD), Fourier-transform infrared (FTIR), and FT-Raman spectroscopy. jcsp.org.pkdergipark.org.trlongdom.org

In a study of a similar compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, the molecular structure was determined by X-ray diffraction and the results were compared with those obtained from DFT (B3LYP/6-31G(d,p)) calculations. dergipark.org.tr While minor differences are expected because theoretical calculations are often performed on a single molecule in the gas phase (ignoring intermolecular interactions present in a crystal lattice), a strong correlation between the experimental and calculated values confirms the validity of the computational model. dergipark.org.tr This process ensures that the theoretical structure is a reliable representation of the actual molecule.

Below is an illustrative data table comparing experimental X-ray diffraction data with theoretical DFT data for a related Schiff base, demonstrating the typical level of agreement.

| Parameter | Experimental (XRD) (Å) | Theoretical (DFT) (Å) |

| Br-C Bond Length | 1.902 | 1.915 |

| C-O (methoxy) Bond Length | 1.374 | 1.368 |

| C-N Bond Length | 1.414 | 1.405 |

| This table is illustrative, based on data for a similar compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, to demonstrate the correlation between experimental and theoretical values. jcsp.org.pk |

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a vital computational tool used to visualize the charge distribution across a molecule and to predict its reactive behavior. jcsp.org.pk The MESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). jcsp.org.pkwolfram.com

Red/Yellow Regions : These areas correspond to negative electrostatic potential, have a high electron density, and are susceptible to electrophilic attack. For 2-Bromo-4-methoxy-5-methylaniline, these regions would be expected around the electronegative oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group. researchgate.net

Blue Regions : These areas represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential. researchgate.net

Green Regions : These areas are of near-zero potential and are considered neutral. jcsp.org.pk

By analyzing the MESP, one can identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding, and predict the molecule's reactivity towards electrophiles and nucleophiles. jcsp.org.pkresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Insights

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The analysis of these orbitals provides insight into the molecule's electronic transitions and its ability to donate or accept electrons. jcsp.org.pknih.gov

HOMO (Highest Occupied Molecular Orbital) : This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons. In substituted anilines, the HOMO is often localized over the benzene (B151609) ring and the electron-donating amine and methoxy groups. rsc.org

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. jcsp.org.pk

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a significant indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. jcsp.org.pk Conversely, a small energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. jcsp.org.pk

Calculation of Reactivity Descriptors

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These descriptors provide a more detailed understanding of the molecule's stability and reactivity profile.

Within the framework of Koopmans' theorem, the energies of the HOMO and LUMO can be used to approximate the ionization energy (I) and electron affinity (A) of a molecule. jcsp.org.pkdergipark.org.tr

Ionization Energy (I) : This is the minimum energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy.

I = -EHOMO jcsp.org.pk

Electron Affinity (A) : This is the energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy.

A = -ELUMO jcsp.org.pk

These values are fundamental in predicting how the molecule will behave in chemical reactions involving electron transfer. The table below provides an example of FMO energies and calculated reactivity descriptors for a related compound, illustrating the data obtained from such theoretical investigations.

| Parameter | Symbol | Formula | Example Value (eV) |

| HOMO Energy | EHOMO | - | -5.98 |

| LUMO Energy | ELUMO | - | -2.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.73 |

| Ionization Energy | I | -EHOMO | 5.98 |

| Electron Affinity | A | -ELUMO | 2.25 |

| This table is illustrative, based on data for a similar compound, to demonstrate the types of reactivity descriptors calculated from FMO energies. jcsp.org.pk |

Chemical Hardness and Nucleophilicity Index

Chemical hardness (η) and the nucleophilicity index (ω) are fundamental concepts in conceptual DFT that help quantify the reactivity of a molecule. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution; a harder molecule is less reactive. jcsp.org.pk The nucleophilicity index measures the ability of a species to donate electrons. nih.gov

Research on related Schiff base compounds, which also feature substituted aromatic rings, demonstrates the calculation of these indices. jcsp.org.pkresearchgate.net The energy gap between the HOMO and LUMO orbitals is crucial, as it relates to the molecule's stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

Table 1: Representative Reactivity Descriptors Calculated for a Related Schiff Base Compound This table presents data for a related compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, to illustrate the typical values obtained through DFT calculations. jcsp.org.pk

| Calculated Parameter | Value (eV) |

| EHOMO | -5.90052 |

| ELUMO | -1.54341 |

| Energy Gap (ΔE) | 4.35711 |

| Chemical Hardness (η) | 2.178555 |

| Electronegativity (χ) | 3.721965 |

| Electrophilicity Index (ω) | 3.18247 |

| Data sourced from a study on a related Schiff base compound. jcsp.org.pk |

Modeling of Steric and Electronic Effects

The arrangement of bromo, methoxy, and methyl substituents on the aniline ring creates a unique electronic and steric profile that dictates the compound's behavior in chemical reactions.

Hammett Constant Analysis for Quantitative Substituent Effects

The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.org The equation is expressed as:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type. wikipedia.org

Table 2: Hammett Substituent Constants (σ) for Relevant Groups This table provides standard Hammett constants for para-substituents, which are indicative of their electronic effects. pitt.edu

| Substituent | σp | Electronic Effect |

| -OCH₃ | -0.27 | Electron-donating |

| -CH₃ | -0.17 | Electron-donating |

| -Br | 0.23 | Electron-withdrawing |

| Values are for substituents in the para position relative to the reaction center. pitt.edu |

Computational Approaches to Steric Hindrance and Regioselectivity Prediction

Computational modeling, especially DFT, is a powerful tool for predicting how steric bulk and electronic factors will guide the outcome of a reaction (regioselectivity). For this compound, the substituents sterically hinder certain approaches to the aromatic ring. The bromine atom and the methyl group, positioned ortho and meta to the amine, can influence reactions at the amine nitrogen or at the adjacent ring carbons. diva-portal.org

In cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, both steric and electronic effects are critical. nih.gov The bromine atom is the typical site for oxidative addition in palladium-catalyzed couplings. The electron-donating methoxy and methyl groups activate the ring, but their steric presence can modulate the accessibility of the bromine atom to the catalyst. mdpi.com Computational models can generate steric maps and calculate transition state energies to predict the most likely reaction pathway, rationalizing the observed regioselectivity. nih.gov This is particularly important in the synthesis of complex molecules where multiple reaction sites are available. diva-portal.org

Table 3: Predicted Influence of Substituents on Regioselectivity This table summarizes the expected directing effects of the substituents on this compound during a typical electrophilic aromatic substitution reaction.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Directing Influence |

| -NH₂ | 1 | Activating (Ortho, Para-directing) | Moderate | Directs to positions 2, 4, 6 |

| -Br | 2 | Deactivating (Ortho, Para-directing) | High | Hinders position 3 |

| -OCH₃ | 4 | Activating (Ortho, Para-directing) | Moderate | Activates positions 3, 5 |

| -CH₃ | 5 | Activating (Ortho, Para-directing) | Moderate | Activates positions 2, 4, 6 |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Building Block for Complex Chemical Entities

The strategic placement of substituents on the aniline (B41778) ring makes 2-Bromo-4-methoxy-5-methylaniline a sought-after intermediate. The bromine atom provides a reactive site for cross-coupling reactions, the amino group can be readily diazotized or acylated, and the methoxy (B1213986) and methyl groups influence the electronic properties and steric environment of the molecule. This functionality allows chemists to construct intricate molecular architectures. echemi.comcymitquimica.com

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. echemi.comlookchem.com Its structural framework is incorporated into molecules designed to interact with specific biological targets. A notable application is in the development of novel therapeutics for cancer. For instance, it has been utilized as a starting material in the multi-step synthesis of dihydroxylated carbazole (B46965) derivatives, which are investigated for their potent cytotoxic effects against acute myeloid leukaemia (AML) cell lines. uib.no The synthesis involves protecting the amine group via acetylation, followed by Suzuki coupling reactions to build the complex carbazole scaffold. uib.no The versatility of closely related substituted anilines as precursors for Active Pharmaceutical Ingredients (APIs) is well-documented, highlighting the importance of this class of compounds in medicinal chemistry. lookchem.com

| Precursor Compound | Therapeutic Area/Target | Reference |

| This compound | Acute Myeloid Leukaemia (AML) | uib.no |

| 2'-Bromo-4'-methylacetanilide | General Pharmaceutical Synthesis | lookchem.com |

| 5-Bromo-4-methoxy-2-methylaniline | Biologically Active Compounds |

The structural motifs present in this compound are also valuable in the agrochemical industry. echemi.com Analogous bromo-substituted anilines are employed as intermediates in the creation of pesticides and herbicides aimed at protecting crops and improving agricultural yields. echemi.comcymitquimica.comlookchem.com The specific combination of substituents can be tailored to develop new active compounds for crop protection. echemi.comsmolecule.com While direct examples for the title compound are less documented in public literature, the utility of similar structures, such as 2-Bromo-4-methylaniline (B145976) and 2-BROMO-4-CHLORO-6-METHYLANILINE, in this sector underscores its potential. echemi.comlookchem.com

Beyond pharmaceuticals and agrochemicals, this compound and its chemical relatives serve as important intermediates in materials science. echemi.com Substituted anilines are foundational molecules for the synthesis of a variety of organic materials. They can be used to produce specialized dyes, where the particular substituents on the aniline ring influence the color and performance of the final product. echemi.comlookchem.com Furthermore, these compounds can be incorporated into the synthesis of advanced polymers and other specialty chemicals, where their structural features contribute to the desired physical and chemical properties of the material. echemi.com

Development of Biologically Active Molecules and Enzyme Inhibitors

The inherent structural features of this compound make it an excellent starting point for the synthesis of molecules designed to modulate the activity of biological systems, particularly enzymes.

Kinase inhibitors are a critical class of drugs, particularly in oncology. Structurally similar compounds to this compound are instrumental in this field. For example, 2-Bromo-4-fluoro-5-methoxyaniline (B1344136), a close analog, is used as a key building block in the design of inhibitors for Anaplastic Lymphoma Kinase (ALK), a validated target in certain types of cancer. The bromine atom facilitates site-selective modifications through cross-coupling reactions, which is a key step in building the final inhibitor structure. The same source notes that similar aniline derivatives are also employed in the synthesis of inhibitors for Rho kinase, an enzyme implicated in various cellular processes.

Table of Kinase Targets for Structurally Similar Anilines

| Kinase Target | Application | Related Precursor | Reference |

|---|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Anticancer Research | 2-Bromo-4-fluoro-5-methoxyaniline |

A significant application of this compound is its role as a precursor in the synthesis of cytotoxic carbazole derivatives for cancer research. uib.no Carbazoles are a well-established class of heterocyclic compounds known for their anticancer properties, acting through mechanisms like DNA intercalation and enzyme inhibition. mdpi.comnih.govnih.gov

Research has demonstrated the direct use of this compound to construct novel carbazole structures. uib.no A key synthetic strategy involves the N-acetylation of the aniline to form N-(2-bromo-4-methoxy-5-methylphenyl)acetamide. This intermediate then undergoes a palladium-catalyzed Suzuki coupling reaction with a suitable boronic acid to form the core carbazole ring system. uib.no These synthesized carbazole derivatives have been evaluated for their cytotoxic activity against human cancer cell lines, with some showing promising results and contributing to the development of structure-activity relationship (SAR) models for this class of potential anticancer agents. uib.nofrontiersin.org

Synthesis of Schiff Base Compounds and Their Derivatives for Diverse Applications

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. scispace.com This class of compounds is of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and utility as ligands for metal complexes. derpharmachemica.comnanobioletters.com

The synthesis of Schiff bases from anilines similar in structure to this compound is a well-established process, typically involving the refluxing of equimolar amounts of the aniline and a suitable aldehyde in a solvent such as ethanol. derpharmachemica.comjcsp.org.pk A catalytic amount of acid, like glacial acetic acid, is sometimes added to facilitate the reaction. derpharmachemica.com The general reaction involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

While direct studies on this compound are not extensively detailed in readily available literature, the reactivity of closely related bromo-anilines provides a clear precedent for its synthetic utility. For instance, Schiff bases have been successfully synthesized from 2-bromo-4-methylaniline and various substituted benzaldehydes. scispace.com These studies confirm that the electronic and steric properties of the substituted aniline influence the formation and properties of the resulting Schiff base. The reaction mixture is typically heated under reflux for several hours, with the product often precipitating from the solution upon cooling. derpharmachemica.comjcsp.org.pk

The resulting Schiff bases are valuable intermediates and can be further derivatized or complexed with metal ions (e.g., Co(II), Ni(II), Cu(II)) to create compounds with enhanced biological or catalytic activities. scispace.combohrium.com

Table 1: Examples of Schiff Base Synthesis from Substituted Anilines This table is illustrative of the general synthetic methods applicable to this compound, based on reactions with analogous compounds.

| Aniline Reactant | Aldehyde Reactant | Solvent | Conditions | Resulting Schiff Base Type | Reference |

| 2-Bromo-4-methylaniline | Salicylaldehyde | Ethanol | Reflux, 2h, Glacial Acetic Acid catalyst | Salicylidene-2-bromo-4-methyl aniline | derpharmachemica.com |

| 2-Bromo-3-methylaniline | 2-Hydroxy-5-methoxy benzaldehyde | Ethanol | Reflux, 5h | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | jcsp.org.pk |

| 2-Bromo-4-methylaniline | 2-Nitrobenzaldehyde | - | - | 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | scispace.com |

| 2-Bromo-4-chloroaniline | 5-Chlorosalicylaldehyde | - | Equimolar reaction | (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol | bohrium.com |

Contributions to Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse, yet structurally related, compounds, known as a chemical library. nih.gov The use of versatile building blocks is central to this approach. Anilines, including derivatives like this compound, serve as crucial starting materials for generating these libraries due to their reactivity and the ability to introduce specific substituents that can modulate the biological activity of the final compounds.

A key application of such anilines is in the parallel array synthesis of heterocyclic scaffolds. google.com The process often involves a multi-component reaction where the aniline is one of the primary inputs, allowing for the systematic variation of one part of the molecule's structure. For example, a patent details a combinatorial process where a library of compounds is generated by reacting a series of anilines with a series of aldehydes and another reagent, with each unique combination being prepared in a separate reaction well. google.com This high-throughput approach enables the creation of thousands of distinct compounds that can then be screened for potential therapeutic activity.

A specific and significant application of anilines with a substitution pattern similar to this compound is in the combinatorial synthesis of hydrofuroquinoline libraries for drug discovery. google.com A patent for this process lists 4-Chloro-2-methoxy-5-methylaniline, a close structural analog, as a suitable starting material. google.com

The synthesis is a multi-step process designed for parallel array synthesis:

Imine Formation: A library of substituted anilines is reacted with a library of substituted aldehydes. This step creates a diverse array of imine intermediates. The reaction between the aniline and aldehyde is a straightforward condensation.

Cycloaddition Reaction: Each imine intermediate is then reacted with an optionally substituted dihydrofuran in the presence of a Lewis acid catalyst. This step constitutes a formal [4+2] cycloaddition, which constructs the core hydrofuroquinoline ring system.

This combinatorial method allows for the generation of a large library of hydrofuroquinoline compounds with four distinct points of diversity, derived from the chosen aniline, aldehyde, and the substitution pattern on the dihydrofuran. google.com The resulting libraries of novel heterocyclic compounds are then subjected to high-throughput screening to identify potential drug candidates. google.com

Derivatization to Form Pharmaceutical Salts (e.g., Hydrohalides)

The basic amino group on the aniline ring allows for derivatization into various salts, a common strategy in pharmaceutical development to improve properties such as solubility, stability, and bioavailability. The most common of these are hydrohalide salts, such as hydrochlorides and hydrobromides. google.com

The formation of a hydrohalide salt is a straightforward acid-base reaction. The free base form of this compound can be dissolved in a suitable solvent and treated with a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). The protonation of the amino group leads to the formation of the corresponding ammonium (B1175870) salt, which can often be precipitated and isolated as a stable, crystalline solid. google.comchemicalbook.com

For instance, a patent describing related 4-alkyl-2-haloaniline derivatives notes that they may form pharmaceutically acceptable salts, with preferred examples being hydrochloride and hydrobromide salts. google.com Similarly, synthetic procedures for related anilines often involve the formation of a hydrochloride salt as an intermediate step, for example, by dissolving the aniline in hydrochloric acid before a diazotization reaction. chemicalbook.comgoogle.com

Table 2: General Reaction for Hydrohalide Salt Formation

| Reactant | Reagent | Product |

| This compound (Free Base) | Hydrochloric Acid (HCl) | This compound Hydrochloride |

| This compound (Free Base) | Hydrobromic Acid (HBr) | This compound Hydrobromide |

Structure Activity/reactivity Relationship Studies of Analogous Systems

Impact of Halogen and Methoxy (B1213986) Group Positional Isomerism on Chemical Properties